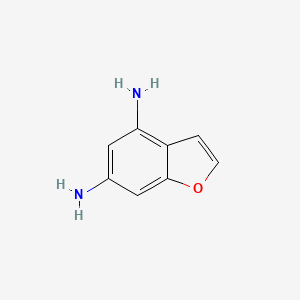
5-Fluoro-3-hydroxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-hydroxy-2-methylbenzoic acid is an organic compound belonging to the class of fluorinated benzoic acids It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-hydroxy-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5-Fluoro-2-methylbenzoic acid.
Reaction Conditions: The reaction conditions may include the use of solvents like acetic acid or water, with temperatures ranging from room temperature to elevated temperatures (e.g., 50-100°C) depending on the specific hydroxylation method used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-hydroxy-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-Fluoro-3-oxo-2-methylbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-Fluoro-3-oxo-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylbenzoic acid or 3-hydroxy-2-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-hydroxy-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
3-Hydroxy-2-methylbenzoic acid: Lacks the fluorine atom, which can affect its binding affinity and metabolic stability.
5-Fluoro-3-methylbenzoic acid: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
Uniqueness
5-Fluoro-3-hydroxy-2-methylbenzoic acid is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances binding affinity and metabolic stability, while the hydroxyl group allows for hydrogen bonding, making this compound particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7FO3 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-3-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
GEAJLRJEXCREPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


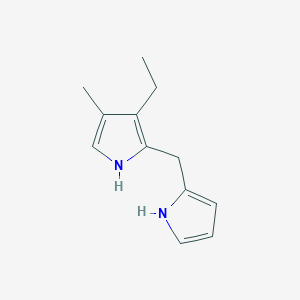
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
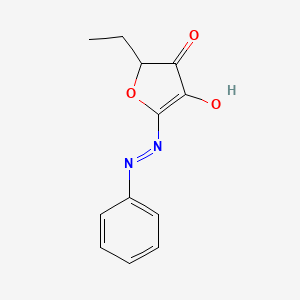
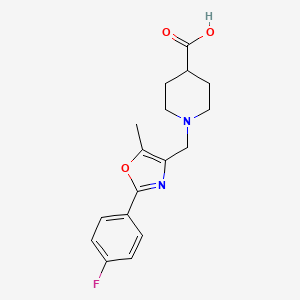


![1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
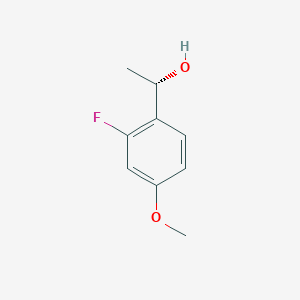


![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)
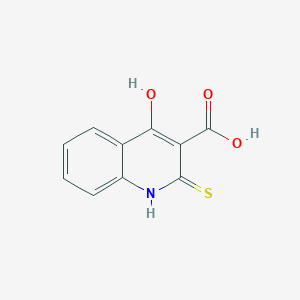
![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
